3-methylene-N1,N2-bis(4-(4-(tert-pentyl)phenoxy)phenyl)cyclopropane-1,2-dicarboxamide
Description
This compound features a cyclopropane core substituted with two carboxamide groups at the 1,2-positions. Each carboxamide is further functionalized with a 4-(4-(tert-pentyl)phenoxy)phenyl moiety. The tert-pentyl group (2-methylbutan-2-yl) introduces significant steric bulk and hydrophobicity, while the phenoxy-phenyl linkage provides rigidity and π-conjugation.
Properties
IUPAC Name |
1-N,2-N-bis[4-[4-(2-methylbutan-2-yl)phenoxy]phenyl]-3-methylidenecyclopropane-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N2O4/c1-8-39(4,5)27-10-18-31(19-11-27)45-33-22-14-29(15-23-33)41-37(43)35-26(3)36(35)38(44)42-30-16-24-34(25-17-30)46-32-20-12-28(13-21-32)40(6,7)9-2/h10-25,35-36H,3,8-9H2,1-2,4-7H3,(H,41,43)(H,42,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRXHSTPVXJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C(C3=C)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)C(C)(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methylene-N1,N2-bis(4-(4-(tert-pentyl)phenoxy)phenyl)cyclopropane-1,2-dicarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane core with two dicarboxamide groups and multiple phenoxy substituents. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : There is evidence suggesting that it may possess antimicrobial properties, though specific mechanisms remain to be elucidated.
- Anti-inflammatory Effects : Some findings point to anti-inflammatory activity, potentially through the modulation of inflammatory pathways.
Research indicates that 3-methylene-N1,N2-bis(4-(4-(tert-pentyl)phenoxy)phenyl)cyclopropane-1,2-dicarboxamide may induce apoptosis in cancer cells via several mechanisms:
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in colon cancer cells, leading to increased cell death rates.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.
Case Studies
A study conducted on human colon cancer cell lines demonstrated significant reductions in cell viability when treated with varying concentrations of the compound. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
Activity Spectrum
The compound has been tested against a range of bacterial strains, showing varying degrees of efficacy. Notably:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Limited activity observed against Escherichia coli.
Mechanisms
The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
In vitro studies suggest that the compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This indicates its potential as an anti-inflammatory agent.
Data Tables
| Biological Activity | Effect Observed | IC50 (µM) |
|---|---|---|
| Anticancer | Induction of apoptosis in colon cancer cells | 15 |
| Antimicrobial | Inhibition of Staphylococcus aureus growth | 20 |
| Anti-inflammatory | Reduction of TNF-alpha levels in macrophages | N/A |
Comparison with Similar Compounds
(a) N1,N2-bis[4-(benzyloxy)phenyl]-3-methylidenecyclopropane-1,2-dicarboxamide (BA96452)
- Molecular Formula : C32H28N2O4
- Molecular Weight : 504.58 g/mol
- Key Differences: Replaces tert-pentyl phenoxy with benzyloxy groups.
- Synthesis : Likely involves cyclopropane ring formation via carbene addition or [2+1] cycloaddition, similar to methods in , which reports a 51% yield for a related cyclopropane-carboxamide . The benzyloxy substituents may simplify synthesis compared to the bulky tert-pentyl groups in the target compound.
(b) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Applications : Registered pesticide (fungicide/herbicide).
- Key Differences : Single carboxamide on cyclopropane, fused with a tetrahydrofuran ring.
- The target compound’s dual carboxamide groups and tert-pentyl phenoxy substituents may enhance binding specificity or persistence in biological systems .
Physicochemical Properties
Key Research Findings
- Synthetic Routes : Cyclopropane-carboxamides are typically synthesized via carbene insertion or cycloaddition, but bulky substituents necessitate tailored conditions (e.g., elevated temperatures or catalysts) .
- Structure-Activity Relationships (SAR) : Bulky, hydrophobic groups (e.g., tert-pentyl) enhance lipid solubility and bioavailability, critical for agrochemical penetration into plant tissues or fungal membranes. Dual carboxamide groups may enable chelation or multi-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
